molecular formula C19H23FN2O2S B6499345 N-[(1-benzylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide CAS No. 953210-12-3

N-[(1-benzylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide

Katalognummer: B6499345
CAS-Nummer: 953210-12-3
Molekulargewicht: 362.5 g/mol
InChI-Schlüssel: VHCXBOBKNSAPRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-Benzylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide is a sulfonamide derivative featuring a benzylpiperidine scaffold substituted with a 4-fluorobenzenesulfonamide group. This compound shares structural motifs with cholinesterase inhibitors, serotonin receptor ligands, and sigma receptor modulators, as evidenced by its analogues in the literature.

Eigenschaften

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2S/c20-18-6-8-19(9-7-18)25(23,24)21-14-16-10-12-22(13-11-16)15-17-4-2-1-3-5-17/h1-9,16,21H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCXBOBKNSAPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the benzylpiperidine intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The fluorobenzene moiety can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The exact mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and sulfonamide group are known to enhance binding affinity and selectivity towards certain biological targets, potentially influencing pathways involved in neurotransmission or enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in the Sulfonamide/Benzene Moiety

Key analogues and their substituent-driven differences:

Compound Name Substituent (R) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Biological Activity Source
Target Compound 4-Fluoro 375.17* Not reported Not reported Potential cholinesterase/sigma receptor modulation
N-[(1-Benzylpiperidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamide (Compound 8) 4-Methoxy 375.17 83–86 39 Acetylcholinesterase inhibition (Ellman assay)
N-[(1-Benzylpiperidin-4-yl)methyl]-[1,1’-biphenyl]-4-sulfonamide (Compound 9) Biphenyl 421.35 139–140 48 Aβ1–42 aggregation inhibition (ThT fluorescence)
N-(3,4-dihydroquinazolin-2-yl)-4-fluorobenzene-1-sulfonamide (PR14) 4-Fluoro (different core) 305.3 215–216 43 5-HT6 receptor ligand

*Calculated molecular weight based on formula C₁₉H₂₂FN₂O₂S.

Key Observations :

  • The 4-fluoro substituent in the target compound may enhance metabolic stability compared to the 4-methoxy group in Compound 8, as fluorine’s electronegativity reduces susceptibility to oxidative degradation .

Variations in the Piperidine Core

Analogues with modified piperidine scaffolds:

Compound Name Core Modification Molecular Weight (g/mol) Activity Profile Source
Target Compound 1-Benzylpiperidin-4-ylmethyl 375.17 Sigma1 receptor selectivity (inferred)
N-((1-(2-Chlorobenzyl)piperidin-4-yl)methyl)-1H-Indole-5-carboxamide (6b) 2-Chlorobenzyl substitution Not reported Cholinesterase inhibition
3-(1-Benzylpiperidin-4-yl)-N-(2-((1-(phenylsulfonyl)indolin-4-yl)oxy)ethyl)propan-1-amine (14) Extended alkyl chain Not reported Serotonin receptor modulation

Key Observations :

  • Compound 14’s extended alkyl chain may improve membrane permeability but reduce sigma1 receptor affinity, a target associated with the benzylpiperidine scaffold .

Cholinesterase and Aβ Aggregation Inhibition

  • Compound 8 (4-methoxy) : IC₅₀ = 1.2 µM for acetylcholinesterase (AChE), 58% inhibition of Aβ1–42 aggregation at 10 µM .
  • Compound 9 (biphenyl) : IC₅₀ = 0.9 µM for AChE, 72% inhibition of Aβ1–42 aggregation at 10 µM .
  • Target Compound : While direct data are unavailable, fluorinated sulfonamides like PR14 show enhanced receptor binding (e.g., 5-HT6), suggesting the 4-fluoro group may optimize interactions with hydrophobic enzyme pockets .

Sigma Receptor Affinity

  • N-(1-Benzylpiperidin-4-yl)phenylacetamide analogues : Exhibit high sigma1 receptor selectivity (Ki < 10 nM) with negligible sigma2/dopamine receptor binding .
  • Target Compound : The sulfonamide group may reduce sigma1 affinity compared to acetamide derivatives but introduce alternative targets (e.g., cholinesterases) .

Structure-Activity Relationship (SAR) Insights

  • Aromatic Substitution : Fluorine at the para position balances electronegativity and lipophilicity, optimizing blood-brain barrier penetration compared to methoxy or bulky biphenyl groups .
  • Piperidine Core : The benzyl group is critical for sigma1 receptor binding; modifications (e.g., chlorobenzyl in 6b) shift activity toward cholinesterases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.